![molecular formula C₃₇H₃₅N₃O₈ B1140002 N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine CAS No. 81246-76-6](/img/structure/B1140002.png)
N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine
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Overview
Description
“N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine” is a useful building block for oligoribonucleotide synthesis . It is a novel monophosphate nucleoside with antitumor and antiviral properties .
Molecular Structure Analysis
The molecular formula of “N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine” is C37H35N3O8 . The molecular weight is 649.7 g/mol . The structure includes a benzoyl group, a cytidine moiety, and a bis(4-methoxyphenyl)phenylmethyl group .Physical And Chemical Properties Analysis
“N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine” has a molecular weight of 649.7 g/mol . It has a XLogP3 value of 4.9, indicating its lipophilicity . It has three hydrogen bond donors .Scientific Research Applications
Oligonucleotide Synthesis
5’-O-DMT-Bz-rC: is primarily used in the synthesis of oligonucleotides. It is a phosphoramidite which, when incorporated into an oligonucleotide sequence, allows for the specific targeting of RNA or DNA sequences. This is crucial for applications such as gene editing, where precise sequence alignment is necessary .
Enhanced Binding and Duplex Stabilization
The compound has been shown to enhance binding and increase duplex stabilization when compared to unmethylated cytidine. This property is particularly useful in the design of strong-binding PCR primers and can be exploited in antisense therapies, where oligonucleotides bind to mRNA to regulate gene expression .
Immune Stimulation
Modified oligonucleotides containing 5’-O-DMT-Bz-rC can be used to stimulate the immune system. This application is valuable in the development of vaccines and cancer immunotherapies, where the goal is to elicit a strong immune response against specific targets .
Methylation Studies
The compound is used in methylation studies to understand epigenetic modifications. By incorporating 5’-O-DMT-Bz-rC into oligonucleotides, researchers can study the effects of methylation on gene expression and chromatin structure .
Diagnostic Assays
In diagnostic assays, oligonucleotides synthesized with 5’-O-DMT-Bz-rC can be used as probes to detect specific nucleic acid sequences. This is essential for the diagnosis of genetic disorders, infectious diseases, and for the detection of biomarkers in various conditions .
Therapeutic Oligonucleotides
Therapeutic oligonucleotides, such as siRNAs and miRNAs, often require chemical modifications for stability and efficacy5’-O-DMT-Bz-rC is one such modification that can improve the pharmacokinetic properties and reduce off-target effects of these therapeutic molecules .
Nucleic Acid Labeling
The compound is also used in nucleic acid labeling, where it can be attached to fluorescent dyes or other reporter molecules. This enables the visualization and tracking of nucleic acids in various biological and analytical applications .
Research and Development Tools
Finally, 5’-O-DMT-Bz-rC -modified oligonucleotides serve as valuable tools in research and development. They are used in the study of nucleic acid interactions, the development of new therapeutic approaches, and in the creation of novel diagnostic techniques .
Mechanism of Action
Target of Action
5’-O-DMT-Bz-rC, also known as N-Benzoyl-5’-(di-p-methoxytrityl)cytidine or N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine, is a modified nucleoside . Its primary targets are the molecules involved in the synthesis of DNA or RNA .
Mode of Action
The compound interacts with its targets by serving as a building block in the synthesis of oligonucleosides and other nucleoside-containing small molecules . This interaction results in the formation of DNA or RNA strands, which are essential for the storage and transmission of genetic information.
properties
IUPAC Name |
N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H35N3O8/c1-45-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(46-2)20-16-27)47-23-30-32(41)33(42)35(48-30)40-22-21-31(39-36(40)44)38-34(43)24-9-5-3-6-10-24/h3-22,30,32-33,35,41-42H,23H2,1-2H3,(H,38,39,43,44)/t30-,32-,33-,35-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLOEKUQZJAMFG-NHASGABXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35N3O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine |
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